molecular formula C21H22N6O3 B11317438 1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea

1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-((2-(ethylamino)-6-methylpyrimidin-4-yl)amino)phenyl)urea

Cat. No.: B11317438
M. Wt: 406.4 g/mol
InChI Key: NIZBLGNBZCGZNC-UHFFFAOYSA-N
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Description

3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA is a complex organic compound that features a benzodioxole ring, a pyrimidine ring, and a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-{[2-(ETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Pyrimidine Ring: This involves the condensation of appropriate amines with carbonyl compounds.

    Coupling Reactions: The benzodioxole and pyrimidine intermediates are then coupled through a urea linkage, often using reagents like phosgene or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions could target the nitro groups (if present) or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be studied for its interactions with enzymes or receptors, potentially serving as an inhibitor or activator.

Medicine

In medicinal chemistry, such compounds are often explored for their potential as therapeutic agents, particularly in the treatment of diseases like cancer or infectious diseases.

Industry

Industrially, it could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or nucleic acids, modulating their function through binding interactions. This could involve inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-AMINOPHENYL)UREA
  • 3-(2H-1,3-BENZODIOXOL-5-YL)-1-(4-{[2-(DIMETHYLAMINO)-6-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)UREA

Uniqueness

The unique combination of the benzodioxole and pyrimidine rings, along with the specific substitutions, might confer unique biological activity or chemical reactivity, distinguishing it from similar compounds.

Properties

Molecular Formula

C21H22N6O3

Molecular Weight

406.4 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]urea

InChI

InChI=1S/C21H22N6O3/c1-3-22-20-23-13(2)10-19(27-20)24-14-4-6-15(7-5-14)25-21(28)26-16-8-9-17-18(11-16)30-12-29-17/h4-11H,3,12H2,1-2H3,(H2,25,26,28)(H2,22,23,24,27)

InChI Key

NIZBLGNBZCGZNC-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)C

Origin of Product

United States

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